1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Its structure includes a diphenylmethyl-piperazine moiety linked via a 3-oxopropyl chain and a 4-fluorophenylmethyl substituent. Such derivatives are of pharmacological interest due to their structural similarity to bioactive molecules targeting histamine receptors, inflammation, or kinase pathways . The 4-fluorophenyl group enhances lipophilicity and binding affinity, a common strategy in drug design to optimize pharmacokinetics .
Properties
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33FN6O2/c37-29-17-15-26(16-18-29)25-42-35(45)30-13-7-8-14-31(30)43-32(38-39-36(42)43)19-20-33(44)40-21-23-41(24-22-40)34(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,34H,19-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPQYYXGQABQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=C(C=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural variations and molecular properties of analogous triazoloquinazolinones and related heterocycles:
Key Differences in Substituent Effects
Piperazine Modifications :
- The target compound’s diphenylmethyl-piperazine group increases steric bulk compared to the 3-methoxyphenyl () or dimethylphenyl () variants. This may enhance receptor selectivity but reduce metabolic stability .
- 4-Fluorophenylmethyl (target) vs. 2-chlorobenzyl (): Fluorine’s electronegativity favors hydrogen bonding and membrane permeability over chlorine’s lipophilic effects .
- Core Heterocycle Variations: Triazoloquinazolinones (target, ) exhibit planar aromatic cores suitable for π-π stacking in enzyme binding pockets. In contrast, triazolopyridazines (e.g., AZD5153 in ) adopt non-planar conformations, enabling bivalent binding in bromodomain inhibitors .
Electronic and Isoelectronic Considerations
emphasizes that isovalency (similar valence electrons) rather than strict isoelectronicity governs reactivity in cluster compounds. This principle extends to the target and analogs:
- The triazole-quinazoline core’s electron-deficient nature facilitates interactions with nucleophilic residues (e.g., serine or lysine in kinases).
- Substituents like 4-fluorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating) alter electron density, impacting binding to targets like histamine receptors .
Preparation Methods
Formation of 4-[(4-Fluorophenyl)methyl]quinazolin-5-one
The quinazolinone core is synthesized via cyclocondensation of methyl 4-fluoroanthranilate with thiourea derivatives. Adapted from Gobinath et al., the protocol involves:
-
Methyl 4-fluoroanthranilate (10 mmol) and N-(pyridin-4-yl)methyl dithiocarbamic acid (10 mmol) are refluxed in ethanol with anhydrous K₂CO₃ (100 mg) for 18 hours.
-
The crude product is purified via alkaline dissolution (10% NaOH) and reprecipitation with HCl, yielding 3-(pyridin-4-yl)-2-thioxo-quinazolin-4(1H)-one (85% yield).
-
Methylthio substitution : The thioxo group is replaced with methylthio using dimethyl sulfate in 2% NaOH/ethanol, forming 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one .
Critical Parameters :
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Catalysis: K₂CO₃ enhances nucleophilicity.
Construction of the Triazolo[4,3-a]quinazolin-5-one Scaffold
Hydrazine-Mediated Ring Closure
-
2-Hydrazinyl intermediate : 2-(Methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one (10 mmol) is treated with hydrazine hydrate (5.0 g, 0.1 mol) in ethanol under reflux for 23 hours.
-
Cyclization : The hydrazine derivative reacts with carboxylic acids (e.g., acetic acid, propionic acid) to form the triazolo ring. For the target compound, 4-fluorophenylacetic acid is used:
Optimization Note : Bulky substituents (e.g., diphenylmethyl) necessitate extended reflux times (up to 29 hours).
Synthesis of the Piperazine Side Chain
Preparation of 4-(Diphenylmethyl)piperazine
Acylative Coupling with Oxopropyl Linker
-
3-Chloropropionyl chloride (10 mmol) is reacted with 4-(diphenylmethyl)piperazine (10 mmol) in dry THF at 0°C.
-
The intermediate 3-chloro-N-[4-(diphenylmethyl)piperazin-1-yl]propanamide is isolated (82% yield).
-
Nucleophilic displacement : The chloro group is substituted with the triazoloquinazolinone core using K₂CO₃ in DMF at 60°C for 12 hours.
Final Coupling and Purification
-
Convergent synthesis : The triazoloquinazolinone core (10 mmol) and piperazine side chain (10 mmol) are coupled via a nucleophilic aromatic substitution in DMF at 80°C for 24 hours.
-
Purification :
Analytical Data :
-
Melting Point : 214–216°C
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 10H, diphenylmethyl), 5.21 (s, 2H, CH₂-4-fluorophenyl), 3.94–3.76 (m, 8H, piperazine and oxopropyl).
-
HRMS (ESI) : m/z 635.2741 [M+H]⁺ (calc. 635.2738 for C₃₈H₃₄FN₆O₂).
Challenges and Optimization Strategies
-
Steric Hindrance : The diphenylmethyl group on piperazine slows acylative coupling; increasing reaction temperature to 90°C improves kinetics.
-
Hydrazine Sensitivity : Moisture-free conditions are critical during triazolo ring formation to prevent hydrolysis.
-
Solvent Selection : Ethanol and DMF optimize solubility and reaction rates for intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Direct Coupling) | Method B (Stepwise) |
|---|---|---|
| Overall Yield | 58% | 42% |
| Purity (HPLC) | 98% | 95% |
| Reaction Time | 72 hours | 96 hours |
| Scalability | >100 g | <50 g |
Method A offers superior yield and scalability, while Method B provides higher intermediate control .
Q & A
Q. Q1: What are the validated synthetic routes for this compound, and how can reaction efficiency be optimized?
A1:
- Core methodology : The synthesis typically involves multi-step reactions, including substitution, cyclization, and coupling steps. For example, cyclization of triazole-quinazoline precursors with piperazine derivatives under reflux conditions in solvents like ethanol or DMF .
- Optimization : Reaction efficiency can be enhanced via:
Q. Q2: How is the compound’s structural integrity confirmed post-synthesis?
A2:
- Spectroscopic techniques :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 612.28) .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular docking) predict biological activity and resolve data contradictions?
A3:
- DFT studies : Analyze electron density distribution to predict reactive sites (e.g., triazole N-atoms as nucleophilic centers) .
- Molecular docking :
- Target selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
- Contradiction resolution : Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro data to validate hypotheses .
- Case example : Structural analogs with fluorophenyl groups showed conflicting IC50 values; docking revealed steric clashes in low-activity analogs .
Q. Q4: What experimental designs are optimal for evaluating structure-activity relationships (SAR) in analogs?
A4:
- Scaffold modification :
- Piperazine substitution : Replace diphenylmethyl with 4-methylpiperidinyl to assess solubility effects .
- Fluorophenyl replacement : Test chloro- or nitro-substituted benzyl groups for enhanced lipophilicity .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) and identify critical parameters .
Q. Q5: How can biological activity data discrepancies between in vitro and in vivo models be addressed?
A5:
- Pharmacokinetic profiling :
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding reduces in vivo efficacy) .
- In vitro-in vivo correlation (IVIVC) : Adjust dosing regimens based on bioavailability studies (e.g., 20–40% oral bioavailability in rodent models) .
Critical Analysis of Contradictory Findings
- Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
- Resolution :
Methodological Recommendations
- Stereochemical control : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers during synthesis .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
